molecular formula C18H24BrN2O4+ B11589125 4-{[6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl]methyl}-4-methylmorpholin-4-ium

4-{[6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl]methyl}-4-methylmorpholin-4-ium

Cat. No.: B11589125
M. Wt: 412.3 g/mol
InChI Key: OUMZDAFUYMQSQU-UHFFFAOYSA-O
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Description

4-{[6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl]methyl}-4-methylmorpholin-4-ium is a complex organic compound with a unique structure that combines an indole moiety with a morpholine ring

Preparation Methods

The synthesis of 4-{[6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl]methyl}-4-methylmorpholin-4-ium typically involves multiple steps. The initial step often includes the bromination of an indole derivative, followed by the introduction of an ethoxycarbonyl group. The hydroxylation of the indole ring is then performed under controlled conditions. The final step involves the formation of the morpholine ring and its subsequent methylation to yield the target compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl]methyl}-4-methylmorpholin-4-ium has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl]methyl}-4-methylmorpholin-4-ium involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and morpholine-containing molecules. Compared to these compounds, 4-{[6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl]methyl}-4-methylmorpholin-4-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • 4-bromo-3-methylbenzonitrile
  • 6-bromo-3-(ethoxycarbonyl)-4-{[2-(morpholin-4-ium-4-yl)ethyl]amino}quinolinium

Properties

Molecular Formula

C18H24BrN2O4+

Molecular Weight

412.3 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-methylmorpholin-4-ium-4-yl)methyl]indole-3-carboxylate

InChI

InChI=1S/C18H23BrN2O4/c1-4-25-18(23)17-12-9-16(22)13(19)10-14(12)20(2)15(17)11-21(3)5-7-24-8-6-21/h9-10H,4-8,11H2,1-3H3/p+1

InChI Key

OUMZDAFUYMQSQU-UHFFFAOYSA-O

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)C[N+]3(CCOCC3)C

Origin of Product

United States

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